molecular formula C15H10ClN3O B7683426 (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide

(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide

Cat. No.: B7683426
M. Wt: 283.71 g/mol
InChI Key: WHHCELCBZQQEPI-FMIVXFBMSA-N
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Description

(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide is an organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a pyridinyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile to form (E)-3-(4-chlorophenyl)-2-cyanoacrylic acid. This intermediate is then reacted with pyridin-4-ylamine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine and solvents like ethanol or acetonitrile, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and the pyridinyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime
  • (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine

Uniqueness

(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide is unique due to its combination of a chlorophenyl group, a cyano group, and a pyridinyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-13-3-1-11(2-4-13)9-12(10-17)15(20)19-14-5-7-18-8-6-14/h1-9H,(H,18,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHCELCBZQQEPI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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